molecular formula C11H13N3O B6434717 benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 2640958-49-0

benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No.: B6434717
CAS No.: 2640958-49-0
M. Wt: 203.24 g/mol
InChI Key: XDPIRPFEYNZMFI-UHFFFAOYSA-N
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Description

Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative cyclization and rearrangement processes . These interactions are crucial for the compound’s function in promoting intramolecular C–O bond formation and Chapman-like rearrangement . The presence of iodine and base in the reaction environment enhances these interactions, leading to efficient synthesis of oxadiazolones .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how the compound can be used in therapeutic applications and its potential impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting or activating their function, which in turn affects downstream biochemical pathways . These interactions are essential for the compound’s role in modulating biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the optimal therapeutic window and avoiding potential toxicity in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with methyl isocyanate, followed by cyclization with an appropriate carboxylic acid derivative under acidic or basic conditions .

Industrial Production Methods: Industrial production often employs a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(8-11-13-12-9-15-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPIRPFEYNZMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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